Cas no 2940859-46-9 (Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate)

Tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazine core with a ketone functionality at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates handling in synthetic applications. This intermediate is valuable in medicinal chemistry and peptide synthesis due to its rigid scaffold and potential for further functionalization. The cis-configuration ensures stereochemical control in downstream reactions, while the Boc group allows for selective deprotection under mild acidic conditions. Its structural complexity makes it a versatile building block for the development of pharmacologically active compounds, particularly in the synthesis of constrained peptidomimetics and small-molecule inhibitors.
Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate structure
2940859-46-9 structure
Product Name:Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate
CAS No:2940859-46-9
MF:C12H20N2O3
MW:240.298803329468
CID:6800882
PubChem ID:166638437
Update Time:2025-07-01

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2940859-46-9
    • F86223
    • PS-19694
    • cis-1-Boc-3-oxo-octahydro-1H-cyclopenta[b]pyrazine
    • TERT-BUTYL CIS-3-OXO-4,4A,5,6,7,7A-HEXAHYDRO-2H-CYCLOPENTA[B]PYRAZINE-1-CARBOXYLATE
    • 2841499-39-4
    • Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate
    • Inchi: 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-10(15)13-8-5-4-6-9(8)14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
    • InChI Key: AVHOXWRAGVLKBF-DTWKUNHWSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(N[C@H]2CCC[C@@H]12)=O)=O

Computed Properties

  • Exact Mass: 240.14739250g/mol
  • Monoisotopic Mass: 240.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.6Ų

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR02AHL3-500mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
500mg
$686.00 2025-02-18
Aaron
AR02AHL3-1g
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
1g
$1029.00 2025-02-18
Aaron
AR02AHL3-100mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
100mg
$309.00 2025-02-18
Aaron
AR02AHL3-250mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
250mg
$412.00 2025-02-18
eNovation Chemicals LLC
Y1297943-100mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
100mg
$335 2024-07-21
eNovation Chemicals LLC
Y1297943-250mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
250mg
$445 2024-07-21
eNovation Chemicals LLC
Y1297943-500mg
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
500mg
$745 2024-07-21
eNovation Chemicals LLC
Y1297943-1g
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
1g
$1115 2024-07-21
eNovation Chemicals LLC
Y1297943-5g
tert-butyl cis-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 97%
5g
$3350 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2127548-100mg
Tert-butyl (4aS,7aR)-3-oxooctahydro-1H-cyclopenta[b]pyrazine-1-carboxylate
2940859-46-9 98%
100mg
¥4669.00 2024-08-03

Additional information on Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate

Introduction to Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate (CAS No. 2940859-46-9)

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate, identified by its CAS number 2940859-46-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the pyrazine class and features a complex heterocyclic structure, making it a promising candidate for further investigation in medicinal chemistry.

The structural framework of Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butyl group enhances the steric hindrance around the molecule, which can influence its interactions with biological targets. Additionally, the cis configuration of the oxo group and the hexahydro structure contribute to its three-dimensional shape, which is critical for binding affinity and selectivity in drug design.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Pyrazine derivatives have been extensively studied for their roles in various pharmacological pathways. The compound Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate has emerged as a valuable scaffold for developing novel drugs targeting neurological disorders, inflammatory conditions, and other diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. Researchers have been exploring its pharmacokinetic properties and exploring ways to optimize its bioavailability. The tert-butyl group not only provides steric protection but also influences the metabolic stability of the molecule. This balance between steric hindrance and metabolic clearance is crucial for designing effective therapeutic agents.

The synthesis of Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate has been a focus of several synthetic chemistry studies. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These efforts have led to the development of efficient synthetic routes that can be scaled up for industrial production. The ability to synthesize this compound efficiently is essential for conducting further preclinical and clinical studies.

Recent research has also highlighted the importance of computational modeling in understanding the interactions between Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate and biological targets. Molecular docking studies have provided valuable insights into its binding mode and affinity for various receptors. These computational approaches have complemented experimental data and have been instrumental in guiding the design of more potent derivatives.

The pharmacological profile of Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate has been investigated in several preclinical models. Initial studies have shown promising results in terms of efficacy and safety. These findings have encouraged researchers to pursue further clinical trials to evaluate its therapeutic potential in humans. The compound's ability to modulate specific biological pathways makes it a attractive candidate for treating a wide range of diseases.

In conclusion,Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro—2H—cyclopenta[B]pyrazine—1—carboxylate (CAS No.2940859—46—9) represents a significant advancement in pharmaceutical chemistry.Its complex structure,functional groups,and potential biological activities make it a valuable scaffold for drug development.Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.